

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-Methylvalerate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl 4-methylpentanoate*

Cat. No.: *B153156*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-methylvalerate (also known as methyl isocaproate or methyl isohexanoate) is an ester recognized for its characteristic fruity aroma, reminiscent of pineapple and banana.^{[1][2]} It is primarily utilized as a flavoring and fragrance agent in the food and cosmetic industries.^{[2][3]} A thorough understanding of its physicochemical properties is essential for its application, quality control, and for researchers exploring its potential in various scientific fields. This guide provides a comprehensive overview of the key physicochemical data of methyl 4-methylvalerate, details the experimental protocols for their determination, and presents a logical workflow for these characterizations.

Chemical Identity and Structure

- IUPAC Name: **methyl 4-methylpentanoate**^[3]
- Synonyms: Methyl isocaproate, Methyl isohexanoate, 4-Methylpentanoic acid methyl ester^{[1][3]}
- CAS Number: 2412-80-8^[1]
- Molecular Formula: C₇H₁₄O₂^{[1][3]}

- Molecular Weight: 130.18 g/mol [1][3]
- SMILES: CC(C)CCC(=O)OC[3]

Physicochemical Properties

The physicochemical properties of methyl 4-methylvalerate are summarized in the tables below. These properties are crucial for predicting its behavior in various systems, for its purification, and for its safe handling and storage.

Table 1: General and Physical Properties

Property	Value	Reference
Physical Description	Colorless, clear liquid	[2][4]
Odor	Fruity, sweet, pineapple-like	[1][2][4]
Boiling Point	139-140 °C (at 760 mmHg)	[1][4]
Density	0.888 g/mL (at 25 °C)	[4]
Refractive Index	1.404 (at 20 °C)	[4]

Table 2: Solubility and Partitioning

Property	Value	Reference
Solubility in Water	Insoluble; 1070 mg/L at 25 °C (estimated)	[1][4]
Solubility in Organic Solvents	Soluble in alcohol and most fixed oils	[1][2]
logP (o/w)	2.158 (estimated)	[4]

Table 3: Safety and Handling Properties

Property	Value	Reference
Flash Point	39 °C (102.2 °F) - closed cup	
Vapor Pressure	7.85 mmHg (at 25 °C)	[2] [4]
Hazard Class	Flammable Liquid (Class 3)	

Experimental Protocols

The determination of the physicochemical properties of methyl 4-methylvalerate follows standard laboratory procedures. Below are detailed methodologies for key experiments.

Determination of Boiling Point (Micro-Boiling Point Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[\[5\]](#) A common method for small sample volumes is the micro-boiling point determination.[\[6\]](#)

Apparatus:

- Thiele tube or similar heating apparatus
- Thermometer
- Small test tube
- Capillary tube (sealed at one end)
- Heat source (e.g., Bunsen burner or hot plate)

Procedure:

- A small amount of methyl 4-methylvalerate is placed into the small test tube.[\[7\]](#)
- A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.[\[8\]](#)

- The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
- The apparatus is gently heated. Initially, a stream of bubbles will emerge from the capillary tube as the trapped air expands and is expelled.[6]
- Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the sample is overcoming the external pressure.
- The heat source is removed, and the apparatus is allowed to cool slowly.
- The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[5][6] This temperature is recorded.

Determination of Density

Density is the mass per unit volume of a substance. For a liquid like methyl 4-methylvalerate, it can be determined using a pycnometer or by direct mass and volume measurements.

Apparatus:

- Graduated cylinder or volumetric flask
- Electronic balance

Procedure:

- An empty, dry graduated cylinder is weighed on an electronic balance, and its mass is recorded.[9][10]
- A known volume of methyl 4-methylvalerate is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.[10]
- The graduated cylinder containing the liquid is reweighed, and the new mass is recorded.
- The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the combined mass.

- The density is calculated using the formula: Density = Mass / Volume.[9]
- The temperature at which the measurement is taken should be recorded, as density is temperature-dependent.

Determination of Refractive Index

The refractive index is a dimensionless number that describes how fast light travels through a material.[11] It is a characteristic property of a substance and is measured using a refractometer.

Apparatus:

- Abbe refractometer
- Constant temperature water bath
- Dropper

Procedure:

- The refractometer is calibrated using a standard sample with a known refractive index (e.g., distilled water).
- The prism of the refractometer is cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry completely.
- A few drops of methyl 4-methylvalerate are placed on the surface of the prism using a clean dropper.
- The prism is closed, and the sample is allowed to equilibrate to the desired temperature, which is maintained by the circulating water bath (typically 20°C).
- Light is passed through the sample, and the telescope of the refractometer is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
- The refractive index is read directly from the instrument's scale.

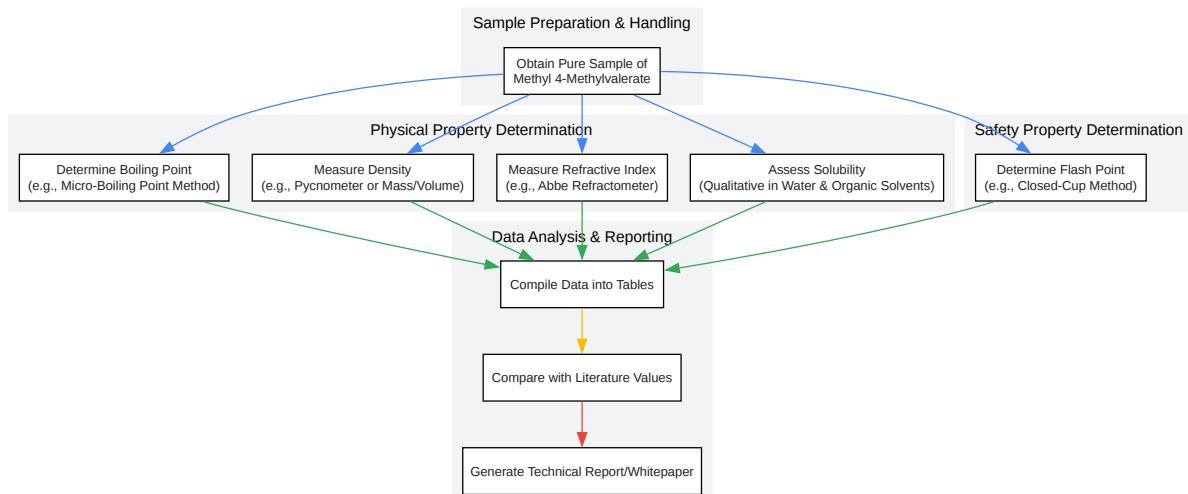
Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.

[12] The solubility of methyl 4-methylvalerate in water and organic solvents can be determined qualitatively.

Apparatus:

- Test tubes
- Vortex mixer or shaker
- Solvents (e.g., water, ethanol)


Procedure:

- A small, measured amount of methyl 4-methylvalerate (e.g., 0.1 mL) is added to a test tube.
- A small volume of the solvent (e.g., 1 mL of water) is added to the test tube.[13]
- The test tube is sealed and vigorously shaken or vortexed for a set period to ensure thorough mixing.
- The mixture is allowed to stand and observed for the formation of a single, clear phase (soluble) or the presence of two distinct layers or a cloudy suspension (insoluble or sparingly soluble).
- The procedure is repeated with other solvents, such as ethanol, to determine its solubility in organic media.

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a generalized workflow for the experimental determination of the physicochemical properties of a liquid compound like methyl 4-methylvalerate.

[Click to download full resolution via product page](#)

Caption: Workflow for Physicochemical Property Determination.

Conclusion

This technical guide provides a detailed overview of the essential physicochemical properties of methyl 4-methylvalerate. The tabulated data offers a quick reference for researchers, while the outlined experimental protocols provide a foundation for the accurate and reproducible determination of these properties in a laboratory setting. The presented workflow illustrates the logical progression from sample acquisition to final data reporting, serving as a useful framework for the characterization of this and similar compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 4-methylvalerate | C7H14O2 | CID 17008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. parchem.com [parchem.com]
- 3. Buy Methyl 4-methylpentanoate | 2412-80-8 [smolecule.com]
- 4. methyl 4-methyl valerate, 2412-80-8 [thegoodsentscompany.com]
- 5. Video: Boiling Points - Concept [jove.com]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. cdn.juniata.edu [cdn.juniata.edu]
- 8. byjus.com [byjus.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Refractive index - Wikipedia [en.wikipedia.org]
- 12. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-Methylvalerate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b153156#physicochemical-properties-of-methyl-4-methylvalerate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com